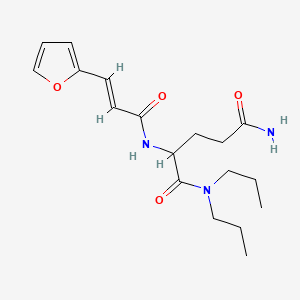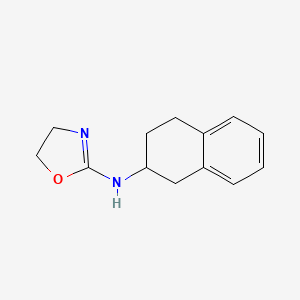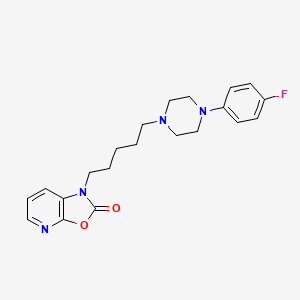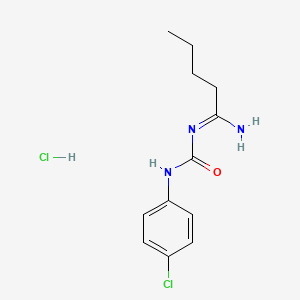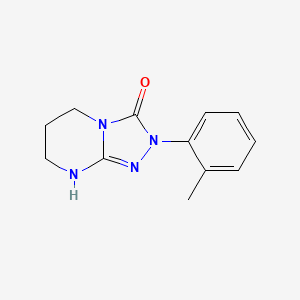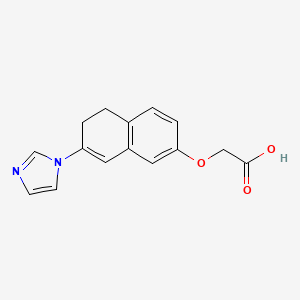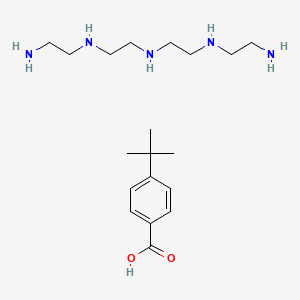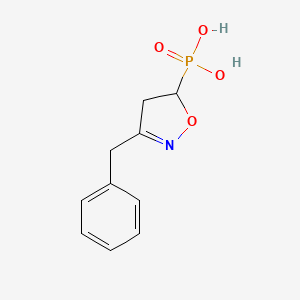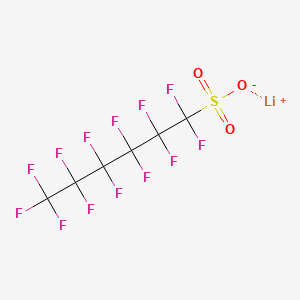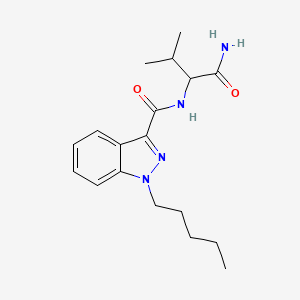
N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AB-PINACA is a synthetic cannabinoid that was first identified as a component of synthetic cannabis products in Japan in 2012. It was originally developed by Pfizer in 2009 as an analgesic medication. The compound acts as a potent agonist for the CB1 receptor and CB2 receptor, making it significantly more potent than Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis .
Preparation Methods
Synthetic Routes and Reaction Conditions
AB-PINACA is synthesized through a multi-step process involving the reaction of indazole with various reagents. The synthetic route typically involves the following steps:
Formation of Indazole Core: The indazole core is synthesized through cyclization reactions involving hydrazine and ketones.
Functionalization: The indazole core is then functionalized with a pentyl chain and a carboxamide group.
Final Assembly: The final step involves the coupling of the functionalized indazole with an appropriate amine to form the desired compound.
Industrial Production Methods
Industrial production of AB-PINACA involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
AB-PINACA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated and ketone derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Halogenation and other substitution reactions can modify the indazole core or the pentyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, ketones, and various substituted indazole compounds .
Scientific Research Applications
AB-PINACA has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection of synthetic cannabinoids.
Biology: Studied for its interactions with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential analgesic properties and its effects on the central nervous system.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds for pharmaceutical research
Mechanism of Action
AB-PINACA exerts its effects by acting as a potent agonist for the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, mood, and appetite. The binding of AB-PINACA to these receptors activates intracellular signaling pathways, leading to its psychoactive and analgesic effects .
Comparison with Similar Compounds
AB-PINACA is often compared with other synthetic cannabinoids such as:
5F-AB-PINACA: A fluorinated analog with similar potency but different metabolic pathways.
ADB-PINACA: Contains a tert-butyl group instead of an isopropyl group, resulting in different pharmacological properties.
AB-FUBINACA: Another synthetic cannabinoid with a fluorobenzyl group, making it structurally distinct but functionally similar .
These compounds share similar mechanisms of action but differ in their chemical structures and metabolic profiles, highlighting the uniqueness of AB-PINACA in terms of its specific receptor affinities and effects .
Properties
CAS No. |
1445583-20-9 |
|---|---|
Molecular Formula |
C18H26N4O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentylindazole-3-carboxamide |
InChI |
InChI=1S/C18H26N4O2/c1-4-5-8-11-22-14-10-7-6-9-13(14)16(21-22)18(24)20-15(12(2)3)17(19)23/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24) |
InChI Key |
GIMHPAQOAAZSHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



